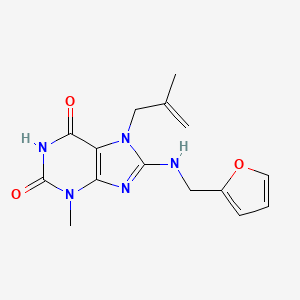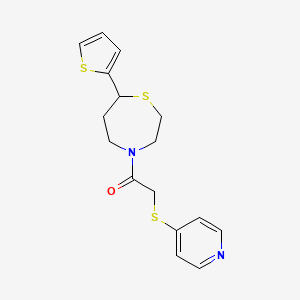
2-(Pyridin-4-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-4-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is an intriguing compound, featuring a complex structure that hints at its versatile chemical properties and potential applications. This compound combines a pyridine ring, a thiophene ring, and a thiazepane ring, creating a hybrid structure that could interact uniquely with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(Pyridin-4-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone involves multi-step synthetic routes typically starting with commercially available starting materials. Key steps might include the formation of the thiazepane ring through cyclization reactions, followed by the introduction of the pyridine and thiophene moieties via coupling reactions. Common reagents used in these steps could include thionyl chloride, pyridine, and thiophene derivatives, with reaction conditions like refluxing in solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of each step to maximize yield and purity. Flow chemistry techniques might be employed to facilitate continuous production, ensuring precise control over reaction conditions and minimizing potential side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-4-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: : This compound might be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions could target the carbonyl group or the heteroaromatic rings.
Substitution: : The thioether linkage offers sites for nucleophilic substitution.
Common Reagents and Conditions
Reagents like hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions are commonly used under mild to moderate conditions.
Major Products Formed
Applications De Recherche Scientifique
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Potential as a probe for studying biological pathways involving heteroaromatic compounds.
Medicine: : Investigated for its possible pharmacological activities, including antimicrobial and anti-inflammatory effects.
Industry: : Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets through its heteroaromatic rings. These interactions might include binding to enzymes, altering their activity, or interfering with biological pathways. The specific pathways and targets would depend on the biological context and the particular derivatives of the compound used.
Comparaison Avec Des Composés Similaires
Compared to other heteroaromatic compounds, 2-(Pyridin-4-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone stands out due to its unique combination of rings and functional groups. Similar compounds might include:
2-(Pyridin-4-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone: : featuring a furan ring instead of a thiophene ring.
2-(Pyridin-4-ylthio)-1-(7-(phenyl)-1,4-thiazepan-4-yl)ethanone: : replacing the thiophene ring with a phenyl ring.
These compounds highlight the diversity and potential for tailored properties through slight modifications in the structure.
There you have it—a deep dive into the world of this compound! Intrigued by any specific part?
Propriétés
IUPAC Name |
2-pyridin-4-ylsulfanyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS3/c19-16(12-22-13-3-6-17-7-4-13)18-8-5-15(21-11-9-18)14-2-1-10-20-14/h1-4,6-7,10,15H,5,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRGWYJAVRTUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine](/img/structure/B2935492.png)

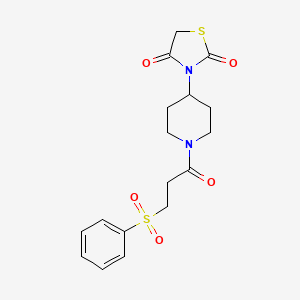
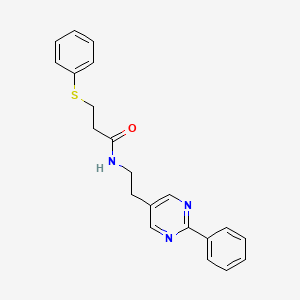
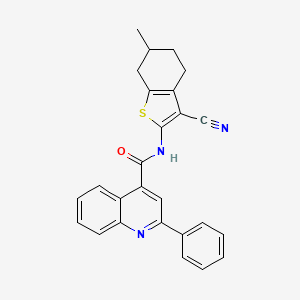
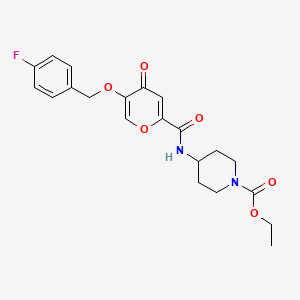
![ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2935504.png)
![N-(4-fluorobenzyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2935505.png)
![4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile](/img/structure/B2935506.png)
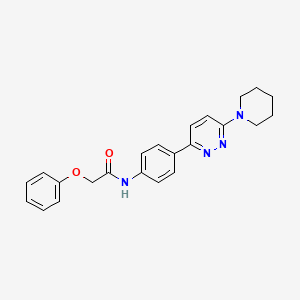
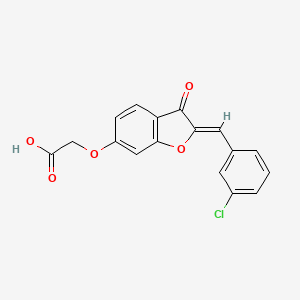
![2-phenoxy-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2935509.png)
![2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]-5-fluoropyridine-4-carboxamide](/img/structure/B2935510.png)
